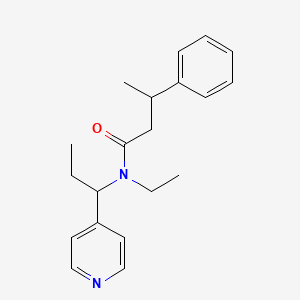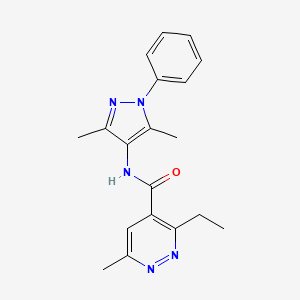![molecular formula C13H16FN3O B6968509 1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B6968509.png)
1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is a complex organic compound characterized by the presence of a fluorinated aromatic ring and an oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine typically involves multiple steps. One common approach starts with the preparation of 5-fluoro-2-methylphenyl isocyanate, which is then reacted with N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mecanismo De Acción
The mechanism of action of 1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine involves its interaction with specific molecular targets. The fluorinated aromatic ring and oxadiazole moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting bacterial enzymes and modulating inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methylphenyl isocyanate: Shares the fluorinated aromatic ring but lacks the oxadiazole moiety.
1-(5-Fluoro-2-methylphenyl)pyrrolidine: Contains a similar fluorinated aromatic ring but differs in the heterocyclic component.
Uniqueness
1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is unique due to the combination of a fluorinated aromatic ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c1-9-4-5-12(14)6-11(9)7-17(3)8-13-16-15-10(2)18-13/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJYJGGNBZLJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN(C)CC2=NN=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]methyl]-N,N-dimethylbenzamide](/img/structure/B6968430.png)
![2-[Dimethylsulfamoyl-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]amino]acetonitrile](/img/structure/B6968438.png)
![2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile](/img/structure/B6968447.png)
![Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B6968448.png)
![1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)oxyethanone](/img/structure/B6968455.png)
![8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one](/img/structure/B6968461.png)

![tert-butyl N-methyl-N-[1-phenyl-3-[2-(1,2,4-triazol-1-yl)propanoylamino]propan-2-yl]carbamate](/img/structure/B6968486.png)
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B6968488.png)
![3-[4-(2-hydroxyethyl)pyrazol-1-yl]-N,N-dimethylpropane-1-sulfonamide](/img/structure/B6968491.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(4-methylpyridin-3-yl)methanamine](/img/structure/B6968501.png)
![4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968506.png)
![4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968512.png)

